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Compound of Interest

Compound Name: JAB-3068

Cat. No.: B15578387 Get Quote

An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by JAB-3068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JAB-3068, an allosteric inhibitor of

the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). It details

the mechanism of action, summarizes key preclinical data, and outlines the experimental

protocols used to characterize this compound. Although the clinical development of JAB-3068
has been discontinued in favor of a next-generation inhibitor, the data and methodologies

associated with its development offer valuable insights into the therapeutic targeting of SHP2.

[1]

Introduction: SHP2 as an Oncogenic Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a critical role in cell signaling.[2][3] It is a key mediator downstream of multiple receptor

tyrosine kinases (RTKs), integrating signals from growth factors and cytokines to regulate

critical cellular processes like proliferation, survival, and differentiation.[4][5] SHP2 is a central

node in the RAS-MAPK pathway; its phosphatase activity is essential for sustained activation

of this cascade.[2][6] Dysregulation of SHP2 through gain-of-function mutations or

overexpression is implicated in various human cancers, including lung, breast, and gastric

cancers, as well as developmental disorders like Noonan syndrome.[4] Furthermore, SHP2 is

involved in modulating the PD-1/PD-L1 immune checkpoint pathway, making it an attractive

target for immuno-oncology.[3][5]
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The Mechanism of Allosteric Inhibition
Unlike active-site inhibitors, which can suffer from a lack of specificity, allosteric inhibitors target

distinct regulatory sites on an enzyme. SHP2's activity is controlled by an autoinhibitory

mechanism. In its inactive state, the N-terminal SH2 domain folds back to block the catalytic

site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[7][8] Upon

activation by phosphotyrosine-containing proteins binding to its SH2 domains, SHP2

undergoes a conformational change to an open, active state.[8][9]

JAB-3068 is an allosteric inhibitor that functions by binding to a tunnel-like pocket at the

interface of the N-SH2, C-SH2, and PTP domains.[3][7][10] This binding stabilizes and locks

SHP2 in its closed, auto-inhibited conformation.[7][8] By preventing the conformational switch

to the active state, JAB-3068 effectively blocks SHP2's function and downstream signaling,

most notably the RAS-MAPK pathway.[6]
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Caption: Mechanism of SHP2 Allosteric Inhibition by JAB-3068.

Quantitative Preclinical Data
JAB-3068 has been characterized through various biochemical and cellular assays to

determine its potency and efficacy. The data highlight its activity as a specific SHP2 inhibitor.
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Parameter Value Assay Type Cell Line Reference

Biochemical

Potency
IC₅₀: 25.8 nM

SHP2 Enzyme

Inhibition Assay
N/A [11]

Cellular

Antiproliferative

Activity

IC₅₀: 2.17 µM
Cell Proliferation

Assay

KYSE-520

(Esophageal

Squamous Cell

Carcinoma)

[11]

SHP2 Signaling Pathways and Point of Intervention
JAB-3068 intervenes at a critical juncture in oncogenic signaling. By inhibiting SHP2, it blocks

the signal relay from various RTKs to the RAS-MAPK cascade, which is frequently

hyperactivated in cancer.[6]
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Caption: JAB-3068 Inhibition of the SHP2-Mediated RAS-MAPK Signaling Pathway.

Experimental Protocols
Detailed methodologies are crucial for the evaluation of enzyme inhibitors. Below are

representative protocols for key experiments used in the characterization of JAB-3068.

SHP2 Phosphatase Activity Assay (Biochemical)
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This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.

Objective: To determine the IC₅₀ value of JAB-3068 against purified SHP2 protein.

Materials:

Recombinant human SHP2 protein

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT,

0.05% BSA.

Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

JAB-3068 serially diluted in DMSO.

384-well black plates.

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

Protocol:

Prepare serial dilutions of JAB-3068 in DMSO, followed by a further dilution in Assay Buffer.

Add 5 µL of the diluted JAB-3068 solution or DMSO (vehicle control) to the wells of a 384-

well plate.

Add 10 µL of recombinant SHP2 protein diluted in Assay Buffer to each well and incubate for

30 minutes at room temperature to allow compound binding.

Initiate the reaction by adding 10 µL of DiFMUP substrate to each well.

Immediately measure fluorescence intensity every minute for 30 minutes using a plate

reader.

Calculate the rate of reaction (slope of fluorescence vs. time).

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0%

activity).
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Plot the percent inhibition against the logarithm of JAB-3068 concentration and fit the data to

a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay
This assay measures the effect of JAB-3068 on the growth of cancer cell lines.

Objective: To determine the IC₅₀ of JAB-3068 for inhibiting the proliferation of the KYSE-520

cell line.

Materials:

KYSE-520 cells.

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

JAB-3068 serially diluted in DMSO.

96-well clear plates.

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).

Spectrophotometer (490 nm).

Protocol:

Seed KYSE-520 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow

them to attach overnight.

Treat the cells with serial dilutions of JAB-3068 (final DMSO concentration <0.1%). Include

vehicle-only wells as a control.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

Add 20 µL of MTS reagent to each well and incubate for 1-3 hours until color development is

sufficient.

Measure the absorbance at 490 nm using a spectrophotometer.
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Normalize the absorbance values to the vehicle control (100% proliferation).

Plot the percent proliferation against the logarithm of JAB-3068 concentration and calculate

the IC₅₀ value using a suitable curve-fitting model.

Western Blot Analysis for Pathway Modulation
This method is used to confirm that JAB-3068 inhibits SHP2 signaling inside the cell by

measuring the phosphorylation status of downstream effectors like ERK.

Objective: To assess the inhibition of ERK phosphorylation (p-ERK) in cancer cells following

treatment with JAB-3068.

Materials:

Cancer cell line (e.g., KYSE-520).

Growth factor (e.g., EGF) to stimulate the pathway.

JAB-3068.

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH.

HRP-conjugated secondary antibody.

Chemiluminescence substrate.

SDS-PAGE and Western blotting equipment.

Protocol:

Plate cells and grow until they reach 70-80% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of JAB-3068 for 2 hours.
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Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein lysate (20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight

at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Strip the membrane and re-probe for total ERK and a loading control (GAPDH) to ensure

equal protein loading.
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Caption: General Experimental Workflow for SHP2 Inhibitor Characterization.

Clinical Context and Conclusion
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JAB-3068 entered first-in-human clinical trials as a monotherapy for patients with advanced

solid tumors (NCT03518554, NCT03565003).[12][13] Monotherapy studies successfully

identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

[14][15] Jacobio Pharmaceuticals later entered into a collaboration with AbbVie to advance the

development of its SHP2 inhibitors, including JAB-3068 and JAB-3312.[16][17]

However, based on clinical data demonstrating superior efficacy and safety, the development of

JAB-3068 was discontinued in favor of the second-generation inhibitor, JAB-3312.[1] Despite

its discontinuation, the research and development of JAB-3068 have been instrumental in

validating the therapeutic strategy of allosteric SHP2 inhibition. The methodologies and initial

findings have paved the way for more advanced compounds that continue to be explored in

clinical settings for various cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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